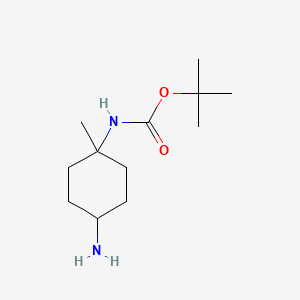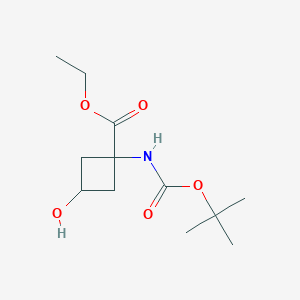
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Übersicht
Beschreibung
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound with the molecular formula C19H34O5 and a molecular weight of 342.47 g/mol . It is a white to off-white solid and is primarily used in scientific research, particularly in the study of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders .
Wirkmechanismus
Target of Action
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound It’s known to be used for the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders .
Mode of Action
It’s known that it can favorably alter lipid disorders in relation to obesity , which suggests it may interact with lipid metabolism pathways.
Result of Action
It’s known to be used in the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders , suggesting it may have effects on these conditions.
Biochemische Analyse
Biochemical Properties
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. These interactions can modulate the breakdown and synthesis of fatty acids, impacting overall lipid homeostasis. Additionally, this compound may interact with proteins involved in glucose metabolism, potentially affecting insulin signaling pathways and glucose uptake .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound can influence lipid storage and mobilization, thereby affecting adipogenesis and lipolysis. In hepatocytes, it may alter glucose and lipid metabolism, impacting gluconeogenesis and glycogen synthesis. Furthermore, this compound has been observed to modulate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound may inhibit the activity of certain lipases, reducing the breakdown of triglycerides into free fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and coactivators involved in metabolic regulation. These molecular interactions ultimately result in changes in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular processes may change over time, with prolonged exposure potentially leading to alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert beneficial effects on lipid and glucose metabolism, improving metabolic health. At higher doses, it may induce toxic or adverse effects, such as hepatic steatosis or insulin resistance. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism. It interacts with enzymes such as acyl-CoA synthetases and lipases, influencing the synthesis and breakdown of fatty acids. Additionally, this compound can affect the activity of key metabolic regulators, such as AMPK and peroxisome proliferator-activated receptors (PPARs), thereby modulating metabolic flux and metabolite levels. These interactions underscore the compound’s role in maintaining metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These processes are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. In these organelles, this compound can interact with key metabolic enzymes and regulators, modulating their activity and influencing cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Vorbereitungsmethoden
Die Synthese von 2,2,14,14-Tetramethyl-8-oxopentadecan-disäure umfasst mehrere Schritte:
Substitutionsreaktion: Isobutyronitril und 1,4-dihalogeniertes Butan werden als Rohstoffe verwendet, um 2,2-Dimethyl-6-halogeniertes Hexannitril zu erhalten.
Weitere Substitution, Hydrolyse, Ansäuerung und Decarboxylierung: Das 2,2-Dimethyl-6-halogenierte Hexannitril unterliegt diesen Reaktionen mit 1,3-diP-substituiertem Aceton (wobei P COOR, CN oder CONH2 ist), um 8-Oxo-2,2,14,14-tetramethylpentadecan-disäure zu liefern.
Reduktionsreaktion: Die 8-Oxo-2,2,14,14-tetramethylpentadecan-disäure wird mit einem Bor-Reduktionsmittel reduziert, gefolgt von Hydrolyse und Ansäuerung, um das Zielprodukt zu erhalten.
Analyse Chemischer Reaktionen
2,2,14,14-Tetramethyl-8-oxopentadecan-disäure unterliegt verschiedenen chemischen Reaktionen:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen beinhalten typischerweise Bor-Reduktionsmittel, um Alkohol-Derivate zu erhalten.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere mit halogenierten Verbindungen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen DMSO, PEG300, Tween-80 und Salzlösungen . Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2,2,14,14-Tetramethyl-8-oxopentadecan-disäure wird aufgrund seiner biologischen Aktivität in der wissenschaftlichen Forschung häufig eingesetzt. Es ist besonders wertvoll bei der Untersuchung von:
Herz-Kreislauf-Erkrankungen: Es hilft, die Mechanismen und potenziellen Behandlungen für Herz-Kreislauf-Erkrankungen zu verstehen.
Dyslipidämien: Die Forschung zu Störungen des Lipidstoffwechsels profitiert von dieser Verbindung.
Dysproteinämien: Es hilft bei der Untersuchung anormaler Proteinspiegel im Blut.
Störungen des Glukosestoffwechsels: Es wird verwendet, um Störungen im Zusammenhang mit dem Glukosestoffwechsel, wie z. B. Diabetes, zu untersuchen.
5. Wirkmechanismus
Die Verbindung übt ihre Wirkungen aus, indem sie mit spezifischen molekularen Zielen und Signalwegen interagiert, die an der Herz-Kreislauf-Gesundheit, dem Lipidstoffwechsel und der Glukoseregulation beteiligt sind. Der genaue Mechanismus beinhaltet die Modulation von Enzymaktivitäten und Rezeptorinteraktionen, die diese biologischen Prozesse beeinflussen .
Vergleich Mit ähnlichen Verbindungen
2,2,14,14-Tetramethyl-8-oxopentadecan-disäure ist aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:
2,2,14,14-Tetramethyl-8-oxopentadecan-disäure-diethylester: Dieser Ester-Derivat hat ähnliche Anwendungen, unterscheidet sich aber in seinen chemischen Eigenschaften und seiner Löslichkeit.
8-Hydroxy-2,2,14,14-tetramethylpentadecan-disäure: Dieses hydroxylierte Derivat wird in ähnlichen Forschungsbereichen eingesetzt, weist aber eine unterschiedliche Reaktivität und biologische Wirkungen auf.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren funktionellen Gruppen und ihren spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413624-71-2 | |
| Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)



![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)
![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)



![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)


![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
